molecular formula C8H11NO B069328 2-Isopropylpyridin-3-OL CAS No. 188669-89-8

2-Isopropylpyridin-3-OL

Cat. No. B069328
M. Wt: 137.18 g/mol
InChI Key: STGIQUWUMVGKFA-UHFFFAOYSA-N
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Description

2-Isopropylpyridin-3-OL is a pyridine derivative, a class of compounds known for their presence in various chemical reactions and properties. Pyridine derivatives are often involved in forming complexes with metals and are used in various organic syntheses.

Synthesis Analysis

The synthesis of pyridine derivatives, including those similar to 2-Isopropylpyridin-3-OL, often involves multi-step processes. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a compound analogous to 2-Isopropylpyridin-3-OL, uses a two-stage process via the corresponding pyrylium salt. This process illustrates the complexity involved in synthesizing such compounds (Balaban et al., 2004).

Molecular Structure Analysis

Pyridine derivatives' molecular structure, including 2-Isopropylpyridin-3-OL, is characterized by their planar nature and ability to form stable complexes with metals. X-ray crystallography studies on similar compounds provide insights into their structural aspects (Hotze et al., 2000).

Chemical Reactions and Properties

Pyridine derivatives participate in various chemical reactions due to their nucleophilic bases. They are involved in forming complexes and can act as ligands in coordination chemistry. For example, 2-[(pyridine-3-yl-methylene)amino]phenol, a related compound, shows the ability to form oligomer-metal complexes, illustrating the reactive nature of these compounds (Kaya et al., 2009).

Scientific Research Applications

  • Biofuel Production : In biochemistry, 2-Isopropylpyridin-3-OL derivatives have been studied for their potential in biofuel production. Bastian et al. (2011) explored the anaerobic production of isobutanol, a biofuel, using engineered enzymes in Escherichia coli, highlighting the significance of 2-Isopropylpyridin-3-OL related compounds in renewable energy sources (Bastian et al., 2011).

  • Optoelectronic Materials : Watanabe et al. (2016) investigated bis-terpyridine isomers, related to 2-Isopropylpyridin-3-OL, for their use in organic light-emitting devices (OLEDs), demonstrating their roles in electronic applications (Watanabe et al., 2016).

  • Metallation Studies : Pasquinet et al. (1998) studied the metallation of 2-Isopropylpyridine, which is a process crucial in various chemical syntheses and reactions (Pasquinet et al., 1998).

  • Catalyst Development : Aramendía et al. (1999) synthesized ZrO2-based catalysts and evaluated their reactivity with 2-Methyl-3-butyn-2-ol, suggesting the importance of 2-Isopropylpyridin-3-OL derivatives in catalysis (Aramendía et al., 1999).

  • Organic Synthesis : Yan-fang (2008) explored a derivative of a new chiral organocatalyst related to 2-Isopropylpyridin-3-OL, emphasizing its role in asymmetric organic synthesis (Yan-fang, 2008).

  • Macrocyclic Systems : Chambers et al. (2003) used perfluoro-4-isopropylpyridine, a derivative of 2-Isopropylpyridin-3-OL, for synthesizing macrocyclic systems with potential applications in molecular recognition and catalysis (Chambers et al., 2003).

  • Photophysics and Proton Transfer : Kaczmarek et al. (1994) examined deazabipyridyls, including 2-(2-hydroxyphenyl)pyridin-3-ol, focusing on their structure and photophysics, which is essential for understanding proton transfer reactions (Kaczmarek et al., 1994).

Safety And Hazards

The safety information for 2-Isopropylpyridin-3-ol indicates that it has a GHS07 pictogram . The hazard statements include H315 and H319 , which refer to skin irritation and serious eye irritation, respectively. Precautionary measures include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

2-propan-2-ylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(2)8-7(10)4-3-5-9-8/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGIQUWUMVGKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylpyridin-3-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Yamamoto, S Tazawa, R Tadano… - Chemistry–An Asian …, 2023 - Wiley Online Library
… [5d] Because 2-isopropylpyridin-3-ol is hardly accessible,[15] the (5 + 2) cycloaddition of 2-isopropyl-3-oxidopyridinium (Ig) with maleimide 5a was analyzed using DFT calculations. …
Number of citations: 1 onlinelibrary.wiley.com
M Jida, J Ollivier - 2008 - Wiley Online Library
Titanium‐mediated cyclopropanation of natural and unnatural β‐amino acid derivatives provides azabicyclo[3.1.0]hexan‐1‐ols as mixtures of diastereomers that are separable by silica‐…

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